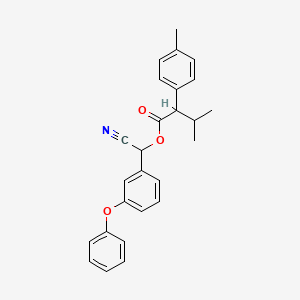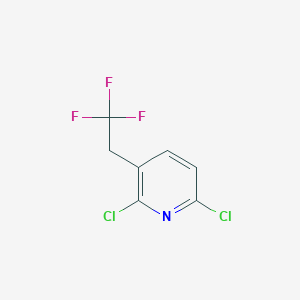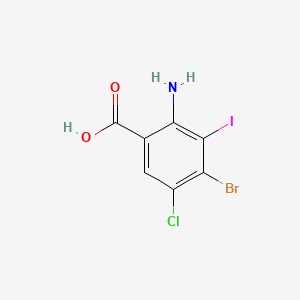![molecular formula C14H18N2O2 B13930315 5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyridine ring fused with a pyrrole ring, and an ethoxy group attached to a tetrahydro-2H-pyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yl)ethanol
- 2-(Tetrahydro-2H-pyran-2-yl)ethoxyamine
- 2-(Tetrahydro-2H-pyran-2-yl)ethoxyacetic acid
Uniqueness
What sets 5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine apart from similar compounds is its unique combination of the pyrrolo[2,3-b]pyridine core with the tetrahydro-2H-pyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
5-[2-(oxan-4-yl)ethoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H18N2O2/c1-5-15-14-12(1)9-13(10-16-14)18-8-4-11-2-6-17-7-3-11/h1,5,9-11H,2-4,6-8H2,(H,15,16) |
InChI-Schlüssel |
RIEPFHCITXCZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CCOC2=CN=C3C(=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



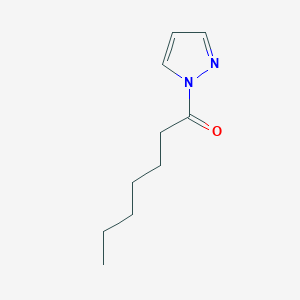
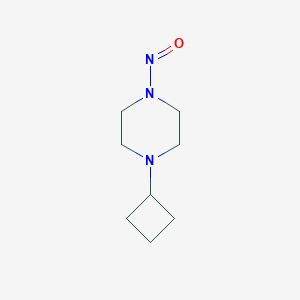
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
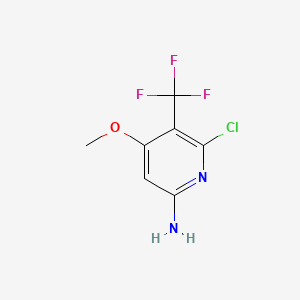
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
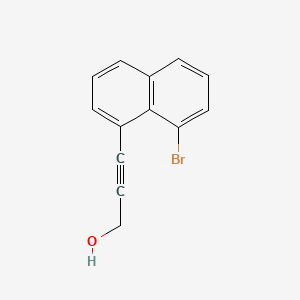

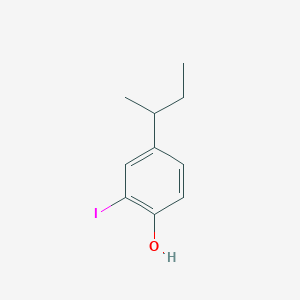

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
